molecular formula C33H63N5O8S B14776108 O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA

O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA

Cat. No.: B14776108
M. Wt: 689.9 g/mol
InChI Key: QHGWMUWTURKJLL-WDWXQTNFSA-N
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Description

O-(N-Biotinyl-NH-(PEG)₂-COOH·DIPEA (CAS: 1205744-09-7) is a biotinylated polyethylene glycol (PEG) derivative with a PEG₂ spacer (two ethylene glycol units), a terminal carboxyl group (-COOH), and a counterion of DIPEA (N,N-diisopropylethylamine). The compound has a molecular weight of 689.95 and is typically stored at +2°C to +8°C to maintain stability .

The biotin moiety enables strong binding to avidin or streptavidin systems, making it valuable for bioconjugation, biosensing, and drug delivery applications. The PEG₂ spacer enhances solubility and reduces steric hindrance between biotin and conjugated biomolecules. DIPEA, a non-nucleophilic base, improves solubility and stabilizes the compound during synthesis and storage .

Properties

Molecular Formula

C33H63N5O8S

Molecular Weight

689.9 g/mol

IUPAC Name

5-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20?,24-;/m1./s1

InChI Key

QHGWMUWTURKJLL-WDWXQTNFSA-N

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The biotin-PEG derivative can be easily incorporated using any standard coupling method as the final step in solid-phase peptide synthesis (SPPS), immediately prior to cleavage of the peptide from the resin . The reaction typically involves the use of N,N-Diisopropylethylamine (DIPEA) as a base to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA involves large-scale SPPS techniques, ensuring high purity and yield. The process is optimized to maintain the integrity of the PEG spacer and the biotin moiety, ensuring the final product’s efficacy and stability .

Chemical Reactions Analysis

Types of Reactions:

    Biotinylation: The primary reaction involving O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA is biotinylation, where it reacts with peptides or proteins to attach the biotin moiety.

    Substitution Reactions: The compound can undergo substitution reactions where the PEG spacer can be modified or replaced with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Biotinylated Peptides/Proteins: The major products are biotinylated peptides or proteins, which have enhanced solubility and biological activity due to the PEG spacer.

Scientific Research Applications

O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA is a biotin derivative designed to improve biotinylation processes in biological and biochemical applications. It features a hydrophilic polyethylene glycol (PEG) spacer, which consists of 20 ethylene glycol units, linking the biotin moiety to a carboxylic acid functional group. The inclusion of the PEG spacer improves the compound's solubility in aqueous environments and reduces steric hindrance, facilitating more efficient binding to avidin or streptavidin proteins. This enhanced binding capability is crucial for applications such as protein labeling, purification, and detection assays.

The primary chemical reaction involving this compound is biotinylation, where the compound reacts with peptides or proteins to attach the biotin moiety. This reaction typically requires coupling agents such as N-Hydroxysuccinimide or carbodiimides to activate the carboxylic acid group for amide bond formation with primary amines present in target molecules. this compound exhibits significant biological activity due to its ability to facilitate strong interactions with avidin and streptavidin. The PEG spacer minimizes steric hindrance, allowing for better accessibility of the biotin moiety, which enhances the efficiency of biotin-binding assays, making it an invaluable tool in various biological research applications, including enzyme-linked immunosorbent assays and protein purification techniques.

Applications

This compound has a wide range of applications, including improving the solubility and biological activity of peptides in SPPS.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity with avidin and streptavidin. These studies demonstrate that the presence of the PEG spacer significantly enhances binding efficiency compared to other biotin derivatives lacking such spacers. The reduction in steric hindrance allows for more effective interactions, which is critical for applications requiring high specificity and sensitivity.

Mechanism of Action

Mechanism: The compound exerts its effects by facilitating the attachment of biotin to peptides or proteins. The PEG spacer reduces steric hindrance, allowing better interaction with avidin or streptavidin, which are commonly used in biotin-binding assays.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between O-(N-Biotinyl-NH-(PEG)₂-COOH·DIPEA and related PEG-biotin derivatives:

Compound PEG Length Functional Groups Molecular Weight Key Features Applications Stability
O-(N-Biotinyl-NH-(PEG)₂-COOH·DIPEA PEG₂ Biotin, COOH, DIPEA 689.95 Short spacer; DIPEA enhances solubility and stability Bioconjugation, drug delivery, biosensors +2°C to +8°C
Biotin-PEG₂-COOH (CAS: 1365655-89-5) PEG₂ Biotin, COOH Not specified Lacks DIPEA; may require additional buffering agents for solubility Protein labeling, surface functionalization ≤-20°C (inferred)
N-Biotinyl-NH-PEG₁₁-COOH PEG₁₁ Biotin, COOH 844.0 Long spacer reduces steric hindrance; ≥98% purity Avidin-binding assays, peptide solubility enhancement ≤-20°C
Biotin-PEG-NH₂ Variable Biotin, NH₂ Not specified Amine group enables conjugation with carboxylates or activated esters Antibody labeling, nucleic acid probes Room temperature (inferred)
NH₂-PEG-COOH Variable NH₂, COOH Not specified Dual functionalization for crosslinking; lacks biotin Drug delivery, hydrogel synthesis +4°C (recommended)

Structural and Functional Differences

  • PEG Length :

    • The PEG₂ spacer in the target compound provides moderate solubility and steric shielding, whereas PEG₁₁ (in N-Biotinyl-NH-PEG₁₁-COOH ) significantly improves solubility and reduces steric hindrance for avidin binding .
    • Longer PEG chains (e.g., PEG₁₁) are preferred for applications requiring enhanced water solubility and reduced aggregation .
  • Functional Groups :

    • The DIPEA counterion in the target compound distinguishes it from Biotin-PEG₂-COOH , offering improved pH stability during synthesis and storage .
    • Biotin-PEG-NH₂ and NH₂-PEG-COOH lack carboxyl or biotin groups, respectively, limiting their utility in specific biotin-avidin systems .
  • Molecular Weight :

    • The target compound’s molecular weight (689.95) is lower than N-Biotinyl-NH-PEG₁₁-COOH (844.0), reflecting the shorter PEG chain .

Advantages and Limitations

  • Advantages of O-(N-Biotinyl-NH-(PEG)₂-COOH·DIPEA :

    • DIPEA counterion enhances solubility in organic and aqueous phases.
    • Ideal for applications requiring moderate PEG length and biotin-COOH conjugation.
  • Requires cold storage, unlike some amine-terminated derivatives .

Q & A

Basic Research Questions

Q. What are the structural and functional roles of the biotin, PEG, and DIPEA components in O-(N-Biotinyl-NH-(PEG)₂-COOH)·DIPEA?

  • Biotin : Enables high-affinity binding to streptavidin/avidin, facilitating biomolecule immobilization or detection in assays (e.g., ELISA, pull-down experiments) .
  • PEG (polyethylene glycol) : A 2-unit PEG spacer enhances solubility, reduces nonspecific binding, and improves biocompatibility in aqueous and biological systems .
  • DIPEA (N,N-diisopropylethylamine) : Acts as a stabilizing counterion, maintaining solubility and preventing aggregation during synthesis and storage .
  • Methodological Tip : Confirm PEG chain integrity via MALDI-TOF mass spectrometry to ensure consistent spacer length .

Q. How should O-(N-Biotinyl-NH-(PEG)₂-COOH)·DIPEA be stored and handled to preserve functionality?

  • Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis of the carboxylic acid group. Avoid freeze-thaw cycles .
  • Handling : Reconstitute in DMSO or PBS (pH 7.4) immediately before use. For long-term aqueous use, add 0.1% BSA to minimize adsorption losses .
  • Stability Table :

ConditionDegradation Rate (per week)
4°C (dry)<2%
25°C (aqueous, pH 7)15–20%

Q. What are the primary applications of this compound in bioconjugation workflows?

  • Biotinylation : Covalently link primary amines (e.g., lysine residues in proteins) via EDC/NHS chemistry, enabling streptavidin-based detection .
  • Surface Functionalization : Immobilize biomolecules on carboxyl-reactive substrates (e.g., NHS-activated resins) for SPR or microarray studies .
  • Methodological Tip : Optimize molar ratios (e.g., 5:1 biotin:protein) to avoid over-labeling, which can block active sites .

Advanced Research Questions

Q. How can biotin-streptavidin binding efficiency be quantified and optimized in surface immobilization studies?

  • Quantification : Use surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) to measure binding kinetics (ka, kd). For lower-tech labs, perform a competitive ELISA with free biotin .
  • Optimization :

  • pH : Perform reactions at pH 6.5–7.5 to balance NHS ester reactivity and protein stability.
  • PEG Length : If steric hindrance occurs, test longer PEG spacers (e.g., PEG₄) .
    • Data Analysis Example :
PEG LengthBinding Efficiency (%)
PEG₂78 ± 5
PEG₄92 ± 3

Q. What analytical techniques are critical for validating the purity and structural integrity of synthesized O-(N-Biotinyl-NH-(PEG)₂-COOH)·DIPEA?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve unreacted biotin or PEG impurities. Retention time: ~12–14 min .
  • NMR : Confirm PEG spacer integrity via ¹H NMR (δ 3.6–3.7 ppm for PEG methylene protons) and biotin coupling (δ 4.3–4.5 ppm for amide protons) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (expected: ~690 Da) and detect adducts (e.g., sodium or DIPEA complexes) .

Q. How do reaction conditions influence conjugation yields with amine-containing biomolecules?

  • Key Variables :

  • pH : NHS ester reactivity peaks at pH 8.5 , but physiological conditions (pH 7.4) are preferred for protein compatibility.
  • Molar Ratio : A 10:1 (biotin reagent:protein) ratio typically maximizes labeling without aggregation .
    • Troubleshooting Low Yields :
  • Quench Unreacted NHS Esters : Add excess glycine (10 mM) post-conjugation.
  • Purification : Use size-exclusion chromatography or dialysis to remove unreacted components .
    • Yield Optimization Table :
pHMolar RatioYield (%)
7.45:145 ± 7
8.510:182 ± 4

Methodological Best Practices

  • Experimental Design : Include negative controls (e.g., omitting EDC in bioconjugation) to confirm specificity .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for yield comparisons) and report errors as ±SD from triplicate experiments .
  • Ethical Reporting : Adhere to NIH guidelines for preclinical studies, detailing synthesis protocols and purity thresholds (≥95%) .

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